molecular formula C13H8FNO4 B595041 2-Fluoro-4-(3-nitrophenyl)benzoic acid CAS No. 1261968-85-7

2-Fluoro-4-(3-nitrophenyl)benzoic acid

Cat. No.: B595041
CAS No.: 1261968-85-7
M. Wt: 261.208
InChI Key: ZBLCAFGFFSUWNE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position and a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-nitrophenyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination of this compound yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-fluoro-4-(3-aminophenyl)benzoic acid.

Scientific Research Applications

2-Fluoro-4-(3-nitrophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzoic acid: Similar in structure but lacks the additional phenyl group.

    2-Fluoro-3-nitrobenzoic acid: Differently substituted but shares the fluorine and nitro functionalities.

Uniqueness

2-Fluoro-4-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitrophenyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLCAFGFFSUWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681381
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-85-7
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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